molecular formula C6H8N4 B3333388 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-amine CAS No. 97482-19-4

6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-amine

Cat. No.: B3333388
CAS No.: 97482-19-4
M. Wt: 136.15 g/mol
InChI Key: OPCGRHFBWJJSEA-UHFFFAOYSA-N
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Description

6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its potential as a kinase inhibitor and has been studied for its applications in treating various diseases, including cancer and inflammatory conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-amine typically involves multi-step processes. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the preparation might start with the condensation of a pyrrole derivative with a suitable nitrile, followed by cyclization and amination steps .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of catalysts, high-throughput screening for reaction conditions, and continuous flow chemistry techniques to scale up the production .

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its unique structure allows for versatile modifications, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4/c7-6-9-3-4-1-2-8-5(4)10-6/h3H,1-2H2,(H3,7,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPCGRHFBWJJSEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=NC(=NC=C21)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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